2-[(4-Methylcyclohexyl)oxy]acetic acid
Overview
Description
2-[(4-Methylcyclohexyl)oxy]acetic acid is a chemical compound with the molecular formula C9H16O3 . It is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol .Molecular Structure Analysis
The molecular structure of 2-[(4-Methylcyclohexyl)oxy]acetic acid consists of a methylcyclohexyl group attached to an acetic acid molecule via an oxygen atom .Physical And Chemical Properties Analysis
2-[(4-Methylcyclohexyl)oxy]acetic acid is a powder with a melting point of 40-41 degrees Celsius . Its molecular weight is 156.22 g/mol .Scientific Research Applications
Chemical Synthesis
2-[(4-Methylcyclohexyl)oxy]acetic acid can be used in chemical synthesis. It has a molecular weight of 172.22 and a melting point of 40-41 degrees Celsius .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. However, specific applications within this field are not mentioned in the available resources .
Chromatography
The compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
2-[(4-Methylcyclohexyl)oxy]acetic acid could be used in analytical research. However, the specific applications within this field are not detailed in the available resources .
Photoactive Cellulose Derivatives
One specific application of 2-[(4-Methylcyclohexyl)oxy]acetic acid is in the synthesis of water-soluble photoactive cellulose derivatives . The compound is used to esterify the biopolymer cellulose, and the resulting product is a water-soluble polyelectrolyte decorated with photochemically active chromene moieties . This photochemistry could potentially be used to control the properties of these new polysaccharide derivatives, making them of interest in the design of smart materials .
UV-Vis Spectroscopy
The compound is also used in UV-Vis spectroscopy, a technique used to measure the absorbance of light by a sample in the ultraviolet to visible light spectrum .
Safety and Hazards
properties
IUPAC Name |
2-(4-methylcyclohexyl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYOULOUIQUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylcyclohexyl)oxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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